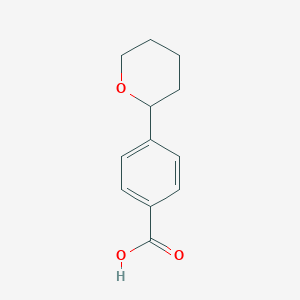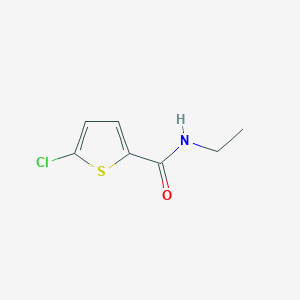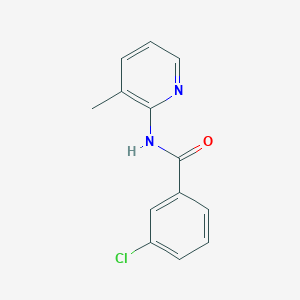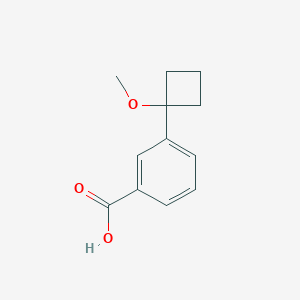
4-Pentylsulfonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylsulfonylphenol, also known as PSF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PSF is a phenolic compound that is commonly used as a starting material for the synthesis of other organic compounds. In
Applications De Recherche Scientifique
4-Pentylsulfonylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Pentylsulfonylphenol has been shown to have antifungal, antibacterial, and antiviral properties. 4-Pentylsulfonylphenol has also been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 4-Pentylsulfonylphenol has been shown to have herbicidal properties and has been used as a plant growth regulator. In materials science, 4-Pentylsulfonylphenol has been used as a starting material for the synthesis of other organic compounds, including polymers.
Mécanisme D'action
The mechanism of action of 4-Pentylsulfonylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 4-Pentylsulfonylphenol has been shown to inhibit the growth of various microorganisms, including fungi, bacteria, and viruses. 4-Pentylsulfonylphenol has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
4-Pentylsulfonylphenol has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways. 4-Pentylsulfonylphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Pentylsulfonylphenol has been shown to have low toxicity in vivo, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Pentylsulfonylphenol in lab experiments is its low toxicity, allowing for the testing of higher concentrations without adverse effects. Another advantage is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. One limitation of using 4-Pentylsulfonylphenol in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for the study of 4-Pentylsulfonylphenol. One direction is the development of 4-Pentylsulfonylphenol-based drug delivery systems for the treatment of various diseases. Another direction is the study of 4-Pentylsulfonylphenol as a potential herbicide or plant growth regulator. Additionally, the mechanism of action of 4-Pentylsulfonylphenol could be further explored to better understand its inhibitory effects on enzymes and metabolic pathways. Overall, 4-Pentylsulfonylphenol has shown great potential for various applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-Pentylsulfonylphenol can be achieved through various methods, including the reaction of 4-bromophenol with pentylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-Pentylsulfonylphenol in good yields. Other methods for the synthesis of 4-Pentylsulfonylphenol include the reaction of 4-hydroxybenzenesulfonic acid with pentylsulfonyl chloride in the presence of a base.
Propriétés
IUPAC Name |
4-pentylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCQYWYHXCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylsulfonylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)
![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)








